Antitrypanosomal agent 8
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Overview
Description
Antitrypanosomal agent 8 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in sub-Saharan Africa and parts of South America. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 8 typically involves multiple steps, starting with the preparation of key intermediates. For instance, one common route involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 8 undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde functional groups to carboxylic acids using reagents like Jones reagent.
Reduction: Reduction of nitro groups to amines using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
Antitrypanosomal agent 8 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
Antitrypanosomal agent 8 exerts its effects by targeting specific molecular pathways in Trypanosoma parasites. It inhibits key enzymes involved in the parasite’s metabolism, such as trypanothione reductase and pteridine reductase 1 . This disruption leads to oxidative stress and cell death in the parasites. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its antitrypanosomal activity .
Comparison with Similar Compounds
Melarsoprol: An arsenical drug that inhibits mitosis in Trypanosoma by forming stable adducts with trypanothione.
Pentamidine: Disrupts mitochondrial membrane potential and kinetoplast DNA.
Suramin: Inhibits cytokinesis in Trypanosoma.
Uniqueness: Antitrypanosomal agent 8 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its relatively low toxicity compared to traditional treatments . Its unique mechanism of action, targeting multiple pathways, makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C23H19N5O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N5O2S/c1-16(29)17-7-9-19(10-8-17)25-21(30)15-31-23-27-26-22(18-11-13-24-14-12-18)28(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,25,30) |
InChI Key |
HZXNKHNEYNDVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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